CP-91149

Description

Significance of Glycogen (B147801) Metabolism in Physiological and Pathophysiological States

Glycogen metabolism, encompassing the synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen, is a critical process for maintaining energy homeostasis in the human body. wisdomlib.orgnih.gov Glycogen, a branched polymer of glucose, serves as the primary form of glucose storage, mainly in the liver and skeletal muscle. nih.govslideshare.net In the liver, glycogen metabolism is essential for regulating blood glucose levels; during periods of fasting, the liver breaks down glycogen to release glucose into the bloodstream, ensuring a steady supply for tissues like the brain and red blood cells. nih.govpearson.comphysiology.org Muscle glycogen, on the other hand, acts as a localized energy reserve, providing a rapid source of glucose-6-phosphate for glycolysis to fuel muscle contraction during exercise. wisdomlib.orgslideshare.netphysiology.org

The tight regulation of this pathway is crucial for physiological function. slideshare.net Dysregulation of glycogen metabolism is implicated in various pathophysiological states. nih.gov Genetic defects in the enzymes involved in glycogen synthesis or degradation lead to a group of inherited metabolic disorders known as glycogen storage diseases (GSDs), which can manifest with symptoms like fasting hypoglycemia, exercise intolerance, and enlarged liver or heart. nih.govwikipedia.orgadvancedsciencenews.com Furthermore, in conditions such as type 2 diabetes, elevated hepatic glucose production, partly due to excessive glycogenolysis, contributes significantly to hyperglycemia. rsc.orgingentaconnect.com The reprogrammed metabolism in some cancer cells also involves an upregulation of glycogenolysis to meet increased energy demands, highlighting the broad significance of this pathway in health and disease. uclan.ac.uk

Overview of Glycogen Phosphorylase (GP) as a Therapeutic Target

Glycogen phosphorylase (GP) is the enzyme that catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. wikipedia.orgproteopedia.org By cleaving the terminal alpha-1,4-glycosidic bonds of glycogen chains, GP plays a pivotal role in mobilizing stored glucose. wikipedia.orgproteopedia.org Given its central role in controlling glucose release from glycogen stores, GP has emerged as an attractive therapeutic target for conditions characterized by abnormal glucose metabolism. nih.govresearchgate.net

In type 2 diabetes, inhibiting liver glycogen phosphorylase is a strategy aimed at reducing the excessive hepatic glucose output that contributes to high blood sugar levels. nih.govresearchgate.net By limiting glycogenolysis, GP inhibitors can help control hyperglycemia. researchgate.net This approach is distinct from other antidiabetic therapies and offers a targeted mechanism to address a key aspect of the disease's pathology. rsc.orgnih.gov The potential for GP inhibitors is also being explored in other areas, such as oncology, where targeting the metabolic vulnerabilities of cancer cells, including their reliance on glycogenolysis, could offer new therapeutic avenues. uclan.ac.ukbiorxiv.org

In mammals, glycogen phosphorylase exists as three distinct isoforms, encoded by different genes: the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms. wikipedia.orgnih.govnih.gov While these isozymes catalyze the same reaction and share a high degree of sequence homology (approximately 80% identity), they exhibit different regulatory properties and physiological roles tailored to the tissues in which they are predominantly expressed. rsc.orgnih.gov

Liver Isoform (PYGL): Predominant in the adult liver, its primary function is to maintain glucose homeostasis for the entire body. wikipedia.orgproteopedia.org The liver GP is highly sensitive to glucose levels, which act as an allosteric inhibitor, thus shutting down glycogenolysis when blood glucose is high. wikipedia.orgaklectures.com Mutations in the PYGL gene are associated with Hers' disease (Glycogen Storage Disease Type VI), characterized by an enlarged liver and mild hypoglycemia. wikipedia.org

Muscle Isoform (PYGM): This is the principal isoform in adult skeletal muscle. wikipedia.org Its role is to provide an immediate source of energy for muscle contraction. proteopedia.org Unlike the liver isoform, it is not sensitive to glucose but is allosterically activated by high levels of AMP, which signal a low energy state in the muscle cell. pearson.comwikipedia.org Inactivating mutations in the PYGM gene cause McArdle's disease (Glycogen Storage Disease Type V), leading to exercise intolerance, muscle cramps, and weakness. wikipedia.org

Brain Isoform (PYGB): This isoform is predominant in the adult brain and embryonic tissues. wikipedia.orgnih.gov In the brain, it is thought to provide an emergency energy supply during periods of stress, such as hypoglycemia or anoxia. rsc.orgnih.gov Astrocytes express both the brain and muscle isoforms, while neurons appear to express only the brain type. nih.govresearchgate.net The brain GP has also been investigated as a potential biomarker for certain types of cancer. wikipedia.org

The activity of glycogen phosphorylase is meticulously controlled through a combination of covalent modification and allosteric regulation, allowing it to respond swiftly to the metabolic needs of the cell. wikipedia.orgproteopedia.org The enzyme exists as a dimer of two identical subunits. proteopedia.org

Regulation occurs through two primary mechanisms:

Covalent Modification (Phosphorylation): GP can exist in two forms: a generally active, phosphorylated form called phosphorylase a (GPa), and a typically inactive, dephosphorylated form known as phosphorylase b (GPb). proteopedia.org The conversion of GPb to GPa is catalyzed by the enzyme phosphorylase kinase, which phosphorylates a specific serine residue (Ser14). wikipedia.orgproteopedia.org This conversion is stimulated by hormones like glucagon (B607659) (in the liver) and epinephrine (B1671497) (in liver and muscle). wikipedia.org Reversion to the inactive GPb form is carried out by protein phosphatases. proteopedia.org

Allosteric Regulation: Both GPa and GPb can exist in two conformational states: a high-activity R (relaxed) state and a low-activity T (tense) state. wikipedia.org The equilibrium between these states is influenced by various allosteric effectors.

In muscle, GPb is activated by AMP, which binds to an allosteric site and stabilizes the active R state, signaling an energy deficit. wikipedia.org Conversely, ATP and glucose-6-phosphate are allosteric inhibitors that bind to the same site, stabilizing the inactive T state when cellular energy is abundant. wikipedia.org

In the liver, GPa is the default active state. However, it is allosterically inhibited by high concentrations of glucose, which promotes a shift to the less active T state, thereby preventing excessive glucose release when it is not needed. wikipedia.orgaklectures.com

These regulatory mechanisms ensure that glycogen breakdown is finely tuned to the physiological demands of different tissues. wikipedia.org

Historical Context of Glycogen Phosphorylase Inhibitors in Biomedical Research

The study of glycogen phosphorylase holds a significant place in the history of biochemistry. It was the first allosteric enzyme to be discovered, and its regulation by both phosphorylation and allosteric effectors was characterized in detail by Carl and Gerty Cori, work that contributed to their Nobel Prize. wikipedia.org This foundational understanding paved the way for the search for synthetic inhibitors that could modulate its activity for therapeutic purposes.

Early research into GP inhibitors focused on natural ligands and their analogs. Glucose and its derivatives were extensively studied, as glucose is a natural allosteric inhibitor of the liver isoform. wikipedia.orgrsc.org Caffeine was also identified as an allosteric phosphorylase inhibitor. nih.govpnas.org These early compounds, while important for research, often lacked the potency and specificity required for therapeutic development.

A major advancement came with the discovery of a new allosteric binding site at the interface of the GP dimer. ingentaconnect.com This site, termed the "indole site," became a key target for the development of novel, potent, and specific inhibitors. ingentaconnect.comresearchgate.net The discovery of this site led to the synthesis of a new class of indole-2-carboxamide compounds, including CP-91149, which demonstrated significantly higher inhibitory activity than previous classes of inhibitors. ingentaconnect.comnih.gov

Rationale for Investigating this compound as a Potent Glycogen Phosphorylase Inhibitor

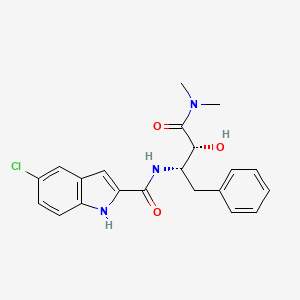

This compound, chemically known as [R-(R, S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, was identified as a potent and selective inhibitor of human liver glycogen phosphorylase a (HLGPa). nih.govpnas.org The rationale for its investigation stems from its potential to address the unmet need for effective treatments for type 2 diabetes by targeting hepatic glycogenolysis. nih.govnih.gov

Several key findings underscore its significance as a research tool and potential therapeutic lead:

High Potency: this compound inhibits HLGPa with high potency, particularly in the presence of glucose, which potentiates its effect. nih.govpnas.orgselleckchem.com This synergistic interaction is a desirable characteristic for an agent intended to control glucose levels.

Novel Binding Site: It binds to the indole (B1671886) inhibitor site at the dimer interface, a distinct allosteric site, suggesting a different kinetic mechanism from earlier inhibitors like caffeine. ingentaconnect.comnih.gov

Functional Efficacy: Studies demonstrated that this compound effectively inhibited glucagon-stimulated glycogenolysis in both isolated rat and primary human hepatocytes. nih.govpnas.orgapexbt.com

In Vivo Glucose Lowering: In animal models of type 2 diabetes (ob/ob mice), oral administration of this compound led to a rapid and significant lowering of blood glucose without causing hypoglycemia. nih.govpnas.orgapexbt.com Crucially, it did not lower glucose levels in non-diabetic animals, suggesting a glucose-dependent mechanism of action. pnas.org

Broad Isoform Inhibition: Beyond the liver isoform, this compound has been shown to inhibit the muscle and brain isoforms of GP, enabling its use as a tool to investigate the role of glycogenolysis in various cell types and disease models, including cancer. biorxiv.orgselleckchem.comnih.gov

These characteristics established this compound as a benchmark compound for studying the effects of GP inhibition and validated glycogenolysis as a viable therapeutic target for managing hyperglycemia. nih.govnih.gov

Research Findings on this compound

In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized across different glycogen phosphorylase isoforms and in various cell-based assays. Its activity is notably enhanced in the presence of glucose.

| Enzyme/Cell Line | Condition | IC50 Value (µM) | Reference |

|---|---|---|---|

| Human Liver GP a (HLGPa) | With 7.5 mM Glucose | 0.13 | nih.govpnas.org |

| Human Liver GP a (HLGPa) | No Glucose | ~0.65 - 1.3 (5-10 fold less potent) | nih.govselleckchem.com |

| Human Muscle GP a | - | 0.2 | selleckchem.com |

| Human Muscle GP b | - | ~0.3 | selleckchem.com |

| Brain GP (in A549 cells) | - | 0.5 | selleckchem.comnih.gov |

Cellular Effects of this compound

In cellular models, this compound has been shown to effectively block glycogen breakdown and influence related metabolic pathways.

| Cell Type | Effect Measured | Concentration / IC50 | Reference |

|---|---|---|---|

| Primary Human Hepatocytes | Inhibition of glucagon-stimulated glycogenolysis | ~2.1 µM (IC50) | pnas.orgapexbt.com |

| Isolated Rat Hepatocytes | Inhibition of glucagon-stimulated glycogenolysis | Inhibition at 10-100 µM | nih.govpnas.org |

| A549 and HSF55 Cells | Glycogen Accumulation | Significant at 10-30 µM | selleckchem.com |

| Cultured Human Muscle Cells | Promotes dephosphorylation and activation of Glycogen Synthase | Effective at 2.5 µM | selleckchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINJNZFCMLSBCI-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171897 | |

| Record name | CP-91149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186392-40-5 | |

| Record name | CP-91149 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-91149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186392-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-91149 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8EV00W45A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Cp 91149 S Action on Glycogen Phosphorylase

Molecular Binding and Allosteric Modulation of Glycogen (B147801) Phosphorylase by CP-91149

This compound's inhibitory effect stems from its specific binding to an allosteric site on the glycogen phosphorylase enzyme, which induces conformational changes that render the enzyme inactive. This binding is distinct from the active site where the substrate, glucose-1-phosphate, binds.

Indole-Site Binding of this compound and its Impact on Enzyme Conformation

This compound, an indole-2-carboxamide derivative, binds to a specific allosteric site known as the indole-site. biorxiv.org This binding site is located at the subunit interface within the central cavity of the dimeric enzyme structure. The binding of this compound to this site is crucial for its inhibitory function, as it induces a conformational change that stabilizes an inactive state of the enzyme. This allosteric modulation prevents the enzyme from adopting the active conformation necessary for catalysis.

Mechanism of Inactivation Through Stabilization of the Enzyme Homodimer

The primary mechanism by which this compound inactivates glycogen phosphorylase is by stabilizing the enzyme's homodimer in an inactive T-state conformation. biorxiv.org By binding at the interface between the two subunits, this compound effectively locks the dimer, preventing the conformational shifts required for activation. biorxiv.org This stabilization of the inactive state is a key feature of its allosteric inhibition. Furthermore, in hepatocytes, treatment with this compound promotes the inactivation (dephosphorylation) of phosphorylase a, the more active form of the enzyme. portlandpress.com This leads to a sequential activation of glycogen synthase, shifting the balance from glycogen breakdown to synthesis. portlandpress.comselleckchem.com

Isoform Specificity and Pan-Inhibition Characteristics of this compound

Glycogen phosphorylase exists in three main isoforms, named for the tissues where they are predominantly expressed: liver, muscle, and brain. This compound has been shown to be a pan-inhibitor, effectively inhibiting all three isoforms of the enzyme. biorxiv.org

Inhibition of Human Liver Glycogen Phosphorylase a (HLGPa)

This compound is a highly potent inhibitor of the human liver isoform, HLGPa. In the presence of glucose, it exhibits strong inhibitory activity. nih.govcaymanchem.com Studies have shown that this compound inhibits HLGPa with a half-maximal inhibitory concentration (IC50) of approximately 0.13 µM when measured in the presence of 7.5 mM glucose. nih.govnih.govcaymanchem.com In a cellular context, this compound was found to inhibit glucagon-stimulated glycogenolysis in primary human hepatocytes with an IC50 value of about 2.1 µM. nih.govnih.govcaymanchem.com

Inhibition of Human Muscle Glycogen Phosphorylase a and b (MGPa, MGPb)

In addition to the liver isoform, this compound also potently inhibits the human muscle glycogen phosphorylase isoforms. It inhibits the active, phosphorylated form (MGPa) and the less active, dephosphorylated form (MGPb). caymanchem.com The reported IC50 values for MGPa and MGPb are approximately 0.2 µM and 0.3 µM, respectively, in the presence of glucose. selleckchem.comcaymanchem.com In cultured human muscle cells, this compound treatment decreases muscle GP activity by promoting the conversion of the active a form into the inactive b form, as well as by directly inhibiting GPa activity and the AMP-mediated activation of GPb. nih.govmedchemexpress.com

Interactive Data Table: IC50 Values of this compound for Glycogen Phosphorylase Isoforms

| Enzyme Isoform | IC50 (µM) | Conditions |

| Human Liver Glycogen Phosphorylase a (HLGPa) | 0.13 | In the presence of 7.5 mM glucose |

| Human Muscle Glycogen Phosphorylase a (MGPa) | 0.2 | In the presence of glucose |

| Human Muscle Glycogen Phosphorylase b (MGPb) | 0.3 | In the presence of glucose |

| Brain Glycogen Phosphorylase (in A549 cells) | 0.5 | Not specified |

Inhibition of Brain Glycogen Phosphorylase (Brain GP)

This compound has been identified as a potent inhibitor of the brain isozyme of glycogen phosphorylase (PYGB). In studies involving A549 non-small cell lung carcinoma cells, which exclusively express the brain GP isozyme, this compound demonstrated an IC50 of 0.5 µM. nih.govcapes.gov.brselleckchem.com The inhibitory action of this compound on brain GP in a tissue culture setting leads to a dose-dependent accumulation of intracellular glycogen. medchemexpress.com For instance, in A549 cells, a significant increase in glycogen content was observed at a concentration of 10 µM of this compound, with maximal accumulation at 30 µM. medchemexpress.com This evidence from cell-based assays confirms that this compound effectively inhibits brain GP. selleckchem.commedchemexpress.com The compound is also noted to cross the blood-brain barrier, allowing for its potential application in neurological contexts. biorxiv.org

Pan-Glycogen Phosphorylase (PYG) Isoform Inhibition Profile

This compound functions as a pan-inhibitor, targeting all three isoforms of glycogen phosphorylase: liver (PYGL), brain (PYGB), and muscle (PYGM). biorxiv.org It binds to an indole-site on the enzyme, which is distinct from the catalytic site, and stabilizes the inactive homodimer form. biorxiv.org Its inhibitory potency varies across the different isoforms. The compound is a highly effective inhibitor of human liver glycogen phosphorylase a (HLGPa), with a reported IC50 value of 0.11 to 0.13 µM when measured in the presence of glucose. rsc.orgnih.gov The inhibition of the brain isoform (PYGB) was observed with an IC50 of 0.5 µM in A549 cells. selleckchem.com this compound also potently inhibits human muscle phosphorylase a and b with IC50 values of 0.2 µM and approximately 0.3 µM, respectively. selleckchem.com

| Glycogen Phosphorylase Isoform | Tissue/Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Liver (HLGPa) | Human Liver | 0.13 | In the presence of 7.5 mM glucose. nih.gov |

| Brain (PYGB) | A549 Cells | 0.5 | - |

| Muscle (PYGM a) | Human Muscle | 0.2 | - |

| Muscle (PYGM b) | Human Muscle | ~0.3 | - |

Influence of Physiological Modulators on this compound Inhibitory Potency

The inhibitory efficacy of this compound against glycogen phosphorylase is significantly enhanced in the presence of glucose. nih.govsemanticscholar.org Research indicates that this compound is 5- to 10-fold less potent in the absence of glucose. selleckchem.comnih.gov This synergistic relationship has been consistently observed; for example, the IC50 for human liver GPa is 0.13 µM in the presence of 7.5 mM glucose. nih.gov Further studies have corroborated this glucose-dependent potentiation, showing a decrease in the IC50 value of this compound as glucose concentration increases. semanticscholar.org In one such validation study, the IC50 of this compound was 0.58 µM in the absence of glucose, which decreased to 0.39 µM and 0.22 µM in the presence of 5 mM and 10 mM glucose, respectively. semanticscholar.org This glucose dependency may act as a self-regulating mechanism, where the inhibitor is more potent during hyperglycemic conditions. rsc.org

| Glucose Concentration (mM) | This compound IC50 (µM) |

|---|---|

| 0 | 0.58 |

| 5 | 0.39 |

| 10 | 0.22 |

Adenosine monophosphate (AMP) is a key allosteric activator of glycogen phosphorylase, particularly the 'b' form. The regulatory effects of AMP differ between GP isoforms. In the liver, AMP stimulates GPb by only 10-20% and does not further activate the already active GPa. rsc.org In contrast, in skeletal muscle, AMP can activate GPb to 80% of its maximal activity and provides a further 10% activation to GPa. rsc.org this compound treatment in cultured human muscle cells has been shown to inhibit AMP-mediated activation of glycogen phosphorylase b. nih.gov An analogue of this compound, CP-316819, was also found to impair the ability of AMP to activate glycogen phosphorylase in skeletal muscle samples following submaximal intensity contraction. diabetesjournals.org

Impact on Phosphorylase Dephosphorylation and Glycogen Synthase Activation

This compound facilitates the inactivation of glycogen phosphorylase by promoting its conversion from the active, phosphorylated 'a' form to the less active, dephosphorylated 'b' form. nih.gov This effect has been observed in cultured human muscle cells, where treatment with this compound decreased muscle GP activity by stimulating this conversion. nih.gov The dephosphorylation of GPa to GPb is a crucial step in the regulation of glycogenolysis. Studies in hepatocytes have also shown that this compound induces the inactivation of phosphorylase, which in turn leads to the sequential activation of glycogen synthase. selleckchem.com This promotion of GPa dephosphorylation occurs regardless of the presence of glucose. nih.gov

Subsequent Dephosphorylation and Activation of Glycogen Synthase (GS)

The inhibition of glycogen phosphorylase (GP) by this compound sets in motion a cascade of events that culminates in the activation of glycogen synthase (GS), the key enzyme responsible for glycogen synthesis. This activation is primarily achieved through the dephosphorylation of GS. Research in cultured human muscle cells has demonstrated that this compound promotes the dephosphorylation and subsequent activation of GS. nih.govnih.govselleckchem.com This effect, however, is observed exclusively in cells deprived of glucose. nih.govnih.govselleckchem.com

The mechanism linking GP inhibition to GS activation is indirect but significant. The active, phosphorylated form of glycogen phosphorylase (GP a) is known to be a powerful inhibitor of protein phosphatase 1 (PP1). rsc.orgyoutube.com PP1 is the primary phosphatase responsible for dephosphorylating, and thereby activating, glycogen synthase. youtube.com By inhibiting GP a, this compound effectively removes this inhibitory constraint on PP1. diabetesjournals.org This allows PP1 to act on glycogen synthase b (the phosphorylated, less active form), converting it to the dephosphorylated, more active glycogen synthase a. diabetesjournals.org

This sequential process was observed in hepatocytes, where treatment with 2.5 μM of this compound induced the inactivation of phosphorylase, which was followed by the activation of glycogen synthase. selleckchem.com This led to a significant increase in glycogen synthesis, which rose seven-fold at a 5 mM glucose concentration and two-fold at a 20 mM glucose concentration. selleckchem.com

Interestingly, the presence of glycogen itself appears to modulate this activation process. Studies have shown that this compound does not activate GS in cells that are glucose-deprived but already replete with glycogen, suggesting a feedback inhibition mechanism where high glycogen levels prevent the this compound-mediated activation of GS. nih.govnih.gov This ensures that the compound promotes the resynthesis of glycogen stores but not their excessive overaccumulation. nih.govnih.gov

The interplay between different metabolic signals is also evident. The effects of this compound on activating glycogen synthase are greater when combined with the overexpression of glucokinase, an enzyme that increases the intracellular concentration of glucose-6-phosphate (G6P). diabetesjournals.org G6P is a known allosteric activator of glycogen synthase. diabetesjournals.org The synergy between this compound (which removes the GP a-mediated inhibition of PP1) and elevated G6P levels leads to a more potent dephosphorylation and activation of glycogen synthase. diabetesjournals.org

Table 1: Effect of this compound on Glycogen Synthase (GS) and Glycogen Synthesis

| Cell Type | Condition | Effect of this compound | Reference |

|---|---|---|---|

| Cultured Human Muscle Cells | Glucose-deprived | Promotes dephosphorylation and activation of GS | nih.govnih.govselleckchem.com |

| Cultured Human Muscle Cells | Glucose-deprived but glycogen-replete | Does not activate GS | nih.govnih.gov |

| Hepatocytes | 5 mM Glucose | Increases glycogen synthesis by 7-fold (at 2.5 µM this compound) | selleckchem.com |

| Hepatocytes | 20 mM Glucose | Increases glycogen synthesis by 2-fold (at 2.5 µM this compound) | selleckchem.com |

| Hepatocytes | Combined with glucokinase overexpression | Greater activation of glycogen synthase compared to either treatment alone | diabetesjournals.org |

Metabolic Reprogramming and Cellular Consequences Induced by Cp 91149

Alterations in Cellular Glycogen (B147801) Homeostasis

Inhibition of glycogen phosphorylase by CP-91149 directly impacts the balance between glycogen synthesis and degradation, resulting in altered glycogen levels and the accumulation of specific metabolic intermediates. biorxiv.orgnih.gov

Treatment with this compound leads to a significant increase in intracellular glycogen content in various cell types, including anaplastic thyroid cancer (ATC) cells, A549 non-small cell lung carcinoma cells, and hepatocytes. biorxiv.orgnih.govmedchemexpress.comresearchgate.netsigmaaldrich.com This accumulation is a direct consequence of inhibiting glycogenolysis, the process by which glycogen is broken down. Studies have shown a dose-dependent increase in glycogen accumulation in A549 cells treated with this compound, with maximal accumulation observed at 30 µM. medchemexpress.com For example, in primary human hepatocytes, this compound treatment increased basal 14C-glycogen content by 44% compared to control. researchgate.netnih.gov Transmission electron microscopy and colorimetry have confirmed this increase in glycogen content in both normal and ATC cells following this compound treatment. biorxiv.orgnih.govresearchgate.net

Interactive Data Table: Effect of this compound on Glycogen Accumulation

| Cell Type | This compound Concentration | Observation | Source |

| 8505C (ATC) | Not specified | Significantly increased glycogen content | biorxiv.orgnih.gov |

| Normal thyroid cells | Not specified | Significantly increased glycogen content | biorxiv.orgnih.gov |

| A549 cells | 10-30 µM | Significant glycogen accumulation | medchemexpress.comselleckchem.com |

| A549 cells | 10 µM | Significant increase in glycogen accumulation | medchemexpress.com |

| A549 cells | 30 µM | Maximal glycogen accumulation | medchemexpress.com |

| Primary human hepatocytes | Not specified | 44% increase in basal 14C-glycogen content | researchgate.netnih.gov |

| Rat hepatocytes | 2.5 µM | Increases glycogen synthesis | selleckchem.comcaymanchem.com |

| HepG2 cells | 75 µM | Increased glycogen levels | nih.gov |

| Uninfected PMNs | Not specified | Increased glycogen levels ~10-fold at 6 hr | frontiersin.org |

| LVS-infected PMNs | Not specified | Increased glycogen levels ~2-fold at 6 hr | frontiersin.org |

As a direct product of glycogen phosphorylase activity, glucose-1-phosphate (G1P) levels are expected to be affected by this compound. Research has confirmed that this compound treatment results in a buildup of the glycogen monomer, glucose-1-phosphate, in cells such as 8505C ATC cells. biorxiv.orgnih.gov This accumulation is a direct consequence of inhibiting the downstream metabolism of G1P via glycogen phosphorylase. Figure 4A-B in one study explicitly shows that this compound causes a buildup in glucose-1-phosphate. biorxiv.orgnih.gov

Glucose-6-phosphate (G6P) is a key intermediate in both glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and it is also in equilibrium with G1P via phosphoglucomutase. nih.gov Inhibition of glycogenolysis by this compound leads to a decrease in the supply of G1P, which in turn affects the levels of G6P. Studies have consistently shown that this compound treatment results in a decrease in the glycolytic intermediate, glucose-6-phosphate, in cells like 8505C ATC cells. biorxiv.orgnih.gov Figure 4A-B in research findings illustrates this reduction in glucose-6-phosphate levels caused by this compound. biorxiv.orgnih.gov this compound and 2-DG, a glycolysis inhibitor, both limit the amount of G6P available to enter glycolysis or the PPP. biorxiv.org

Modulation of Glycolytic Flux and Lactate (B86563) Production

This compound's impact on glycogen metabolism extends to the regulation of glycolytic flux and the subsequent production of lactate.

Despite inhibiting glycogen breakdown, this compound has been observed to enhance glucose flux into glycolysis in certain cell types. In ATC cells, this compound triggers glucose flux to fuel glycolysis. biorxiv.org This enhanced flux is potentially explained by a "glucose stress response" where increased glucose uptake compensates for the inhibition of glycogen catabolism. biorxiv.orgnih.gov this compound treatment has been shown to increase the expression of glucose transporters such as GLUT1, GLUT3, and GLUT4, leading to increased glucose uptake from the cell culture media. biorxiv.orgnih.gov This increased uptake provides the substrate for enhanced glycolytic activity.

A characteristic feature of increased glycolytic activity is the production and export of lactate, which leads to extracellular acidification. biorxiv.orgcenmed.com this compound has been shown to enhance the extracellular acidification rate (ECAR) and lactate production in various cell models, including 8505C ATC cells and neutrophils. biorxiv.orgnih.govfrontiersin.org While some glycolysis inhibitors like 2-DG significantly inhibit ECAR, this compound has been found to modestly but significantly enhance it. biorxiv.orgnih.gov These findings have been corroborated by extracellular lactate assays. biorxiv.orgnih.gov In neutrophils, this compound treatment significantly increased glycolysis as indicated by quantitation of lactate release. frontiersin.org

Interactive Data Table: Effect of this compound on ECAR and Lactate Production

| Cell Type | This compound Treatment | Observation | Source |

| 8505C (ATC) | Not specified | Enhances extracellular acidification rate | biorxiv.orgnih.gov |

| 8505C (ATC) | Not specified | Increases lactate production | biorxiv.orgnih.gov |

| Neutrophils | Not specified | Significantly increased lactate release | frontiersin.org |

Upregulation of Glucose Transporter Expression (SLC2A1/GLUT1, SLC2A3/GLUT3, SLC2A4/GLUT4)

Studies have indicated that treatment with this compound leads to an increase in the expression of key glucose transporters, specifically SLC2A1 (GLUT1), SLC2A3 (GLUT3), and SLC2A4 (GLUT4). This effect has been observed in Anaplastic Thyroid Cancer (ATC) cells. The increased expression of these transporters suggests an enhanced capacity for glucose uptake into the cells following exposure to this compound. biorxiv.orgnih.gov This increased glucose flux into the cell is noted to fuel glycolysis and lactate production and export. biorxiv.orgnih.gov

Perturbations in the Pentose Phosphate Pathway (PPP)

This compound has been shown to induce significant perturbations in the pentose phosphate pathway (PPP).

Impairment of Pentose Phosphate Pathway Activity

Inhibition of glycogenolysis by this compound has been linked to an impaired pentose phosphate pathway. biorxiv.orgnih.gov This impairment in PPP activity has been observed in ATC cells and also in HepG2 cells. biorxiv.orgnih.govnih.gov The disruption of this pathway occurs downstream of glycogenolysis inhibition. biorxiv.orgnih.gov

Reduction in Nicotinamide Adenine Dinucleotide Phosphate (NADPH) and Reduced Glutathione (B108866) (GSH) Levels

A direct consequence of the impaired pentose phosphate pathway activity induced by this compound is a reduction in the levels of key reducing agents: Nicotinamide Adenine Dinucleotide Phosphate (NADPH) and reduced glutathione (GSH). biorxiv.orgnih.gov this compound treatment decreases the available supply of NADPH and the relative amount of reduced glutathione in ATC cells. biorxiv.orgnih.gov This decrease in intracellular reducing power contributes to subsequent cellular alterations. biorxiv.orgnih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Dynamics

This compound treatment is associated with the induction of oxidative stress, characterized by changes in reactive oxygen species (ROS) dynamics.

Accumulation of Reactive Oxygen Species

Treatment with this compound enhances the relative levels of reactive oxygen species, leading to ROS accumulation. biorxiv.orgnih.gov This accumulation of ROS is a consequence of the decreased levels of NADPH and GSH resulting from the impaired pentose phosphate pathway, indicating a lack of intracellular reducing power to counteract oxidative species. biorxiv.orgnih.gov

Effects on Mitochondrial Function and Cellular Energy Status

Studies have shown that this compound can lead to significant alterations in mitochondrial function and cellular energy levels. As an inhibitor of glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate, this compound impacts the availability of glucose derived from glycogen stores for metabolic processes. This inhibition can subsequently influence pathways like glycolysis and oxidative phosphorylation, which are central to cellular energy production. biorxiv.orgstjohns.eduscbt.com

Decrease in Basal Oxygen Consumption Rate (OCR)

Treatment with this compound has been observed to decrease the basal oxygen consumption rate (OCR) in various cell lines, including anaplastic thyroid cancer (ATC) cells and hepatocellular carcinoma (HCC) cells. biorxiv.orgstjohns.edunih.govnih.gov This reduction in OCR is indicative of diminished mitochondrial respiration, a key process in ATP generation through oxidative phosphorylation. For instance, studies in ATC cells treated with 50 µM this compound for 24 hours demonstrated a blunting of OCR. biorxiv.orgnih.gov Similarly, in HepG2 HCC cells, this compound treatment for 16 hours significantly decreased basal oxygen consumption. nih.gov This suggests that by inhibiting glycogenolysis, this compound limits the metabolic flux that supports mitochondrial respiration. biorxiv.orgstjohns.edunih.gov

The decrease in OCR can be illustrated by data from research studies:

| Cell Line | This compound Concentration | Incubation Time | Effect on Basal OCR | Source |

| ATC cells | 50 µM | 24 hours | Decreased | biorxiv.orgnih.gov |

| HepG2 cells | Various (e.g., 75 µM) | 16 hours | Significantly decreased | nih.gov |

| Mutant IDH chondrosarcoma cells | Various (e.g., 82.5 µM) | Not specified (part of 96h treatment) | Reduced | researchgate.net |

Reduction in Adenosine Triphosphate (ATP) Levels

Observed effects of this compound on ATP levels are summarized below:

| Cell Line | This compound Concentration | Incubation Time | Effect on ATP Levels | Source |

| ATC cells | 50 µM | 24 hours | Decreased | biorxiv.orgnih.gov |

| HepG2 cells | Various (e.g., 75 µM) | 16 hours | Decreased (mitochondria-linked) | nih.gov |

| Clear cell ovarian and renal cancer lines | 20 µM or 100 µM | 24 hours | Reduced pools | biorxiv.org |

| Human myoblasts (glucose-starved) | In presence of this compound | 2 hours | Dramatic decrease in ATP-to-ADP ratio | diabetesjournals.org |

The combined effect of decreased basal OCR and reduced ATP levels highlights the impact of this compound on cellular energy metabolism, primarily through its action as a glycogen phosphorylase inhibitor, which disrupts the supply of glucose from glycogen to fuel mitochondrial respiration. biorxiv.orgstjohns.edunih.gov

Cellular and Molecular Responses to Cp 91149 in Disease Models

Anti-proliferative and Apoptotic Mechanisms of Action

CP-91149 exerts its anti-cancer effects through a multi-faceted mechanism that primarily involves the induction of programmed cell death (apoptosis) and the inhibition of cellular proliferation. These actions are underpinned by a series of molecular events that disrupt the normal cellular machinery required for cancer cell growth and survival.

Research has demonstrated that this compound is a potent inducer of the intrinsic apoptotic pathway in cancer cells. A key indicator of this is the cleavage of poly(ADP-ribose) polymerase (PARP), a family of proteins involved in DNA repair and programmed cell death. In response to apoptotic signals, PARP is cleaved by caspases, a family of protease enzymes that are central to the execution of apoptosis. The cleavage of PARP is considered a hallmark of apoptosis.

Treatment of anaplastic thyroid cancer (ATC) cells with this compound has been shown to lead to the cleavage of PARP, as well as the cleavage of caspases 7 and 9. This indicates the activation of the caspase cascade, which ultimately leads to the dismantling of the cell. The induction of apoptosis by this compound is a critical component of its anti-tumor activity.

The anti-proliferative and apoptotic effects of this compound translate to a significant reduction in the viability of a wide range of cancer cell lines. The effectiveness of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%.

Studies have reported the IC50 of this compound in various cell lines, highlighting its potency. For instance, in A549 non-small cell lung carcinoma cells, this compound exhibits an IC50 of 0.5 µM. nih.gov The compound's ability to reduce cell viability is not limited to a single cancer type, suggesting a broad-spectrum anti-cancer potential.

Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|

This table is interactive and can be sorted by clicking on the column headers.

Beyond inducing apoptosis, this compound actively inhibits the proliferation of cancer cells by interfering with the cell cycle. A key marker of cell proliferation is the protein Ki-67, which is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0). Treatment with this compound has been shown to reduce the levels of Ki-67 in cancer cells, indicating a decrease in the proliferative population.

Furthermore, this compound has been observed to cause a G1-phase arrest in the cell cycle. nih.gov This is characterized by an increase in the proportion of cells in the G1 phase and a corresponding reduction in the proportion of cells in the S phase. nih.gov This cell cycle arrest prevents cancer cells from replicating their DNA and proceeding to mitosis, thereby halting their proliferation. In human skin fibroblasts, this G1 arrest is associated with the inhibition of cyclin E-CDK2 activity. nih.gov

Table 2: Impact of this compound on Cell Cycle Progression

| Cell Line | Effect on Cell Cycle | Molecular Changes |

|---|---|---|

| Human Skin Fibroblasts | G1-phase arrest | Inhibition of cyclin E-CDK2 activity nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Currently, there is no direct scientific evidence available in the reviewed literature that specifically details the effects of this compound on the impairment of cell adhesion properties. Further research is required to investigate the potential impact of this compound on cell adhesion molecules such as integrins and cadherins, and on related cellular processes.

Differential Cellular Sensitivity and Context-Dependent Responses

The efficacy of this compound is not uniform across all cell types and is influenced by the specific molecular and genetic context of the cancer cells. This differential sensitivity is particularly evident in studies involving anaplastic thyroid cancer.

Anaplastic thyroid cancer is a particularly aggressive and difficult-to-treat malignancy. Research has shown that ATC cells are sensitive to the cytotoxic effects of this compound. The compound has been demonstrated to induce apoptosis in ATC cell lines, but not in normal thyroid cells, suggesting a degree of cancer-cell selectivity. mdpi.com

The response of different ATC cell lines to this compound can vary, likely due to the inherent heterogeneity of this cancer type. For example, studies have utilized various ATC cell lines, including 8505C, CAL-62, and BHT-101, to investigate the effects of different therapeutic agents. The sensitivity of these cell lines to this compound would provide valuable insight into its potential as a targeted therapy for this devastating disease. The inhibition of glycogen (B147801) phosphorylase by this compound in ATC cells leads to an increase in reactive oxygen species and subsequent apoptosis. nih.gov

Table 3: Profile of Anaplastic Thyroid Cancer (ATC) Cell Lines Used in Research

| Cell Line | Origin | Key Features |

|---|---|---|

| 8505C | Human anaplastic thyroid carcinoma | Well-established model for ATC research |

| CAL-62 | Human anaplastic thyroid carcinoma | Used in studies of novel therapeutic agents |

This table is interactive and can be sorted by clicking on the column headers.

Compound Names

Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines (A549)

Research on the A549 non-small cell lung carcinoma cell line, which exclusively expresses the brain isozyme of glycogen phosphorylase, has shown that this compound inhibits this enzyme with an IC50 of 0.5 µM. nih.gov Treatment of A549 cells with this compound results in an accumulation of glycogen, which is associated with a retardation of cell growth. nih.gov This suggests that the disruption of glycogenolysis by this compound directly impacts the proliferative capacity of these lung cancer cells.

Human Fibroblast (HSF55) and Glioblastoma (T98G) Cells

In glioblastoma cell lines, including T98G, this compound has demonstrated a significant dose-dependent and time-dependent effect on cell viability and migration. researchgate.net Inhibition of glycogen phosphorylase in these brain tumor cells leads to a reduction in both their ability to proliferate and their migratory capacity. researchgate.net Conversely, in normal human skin fibroblasts, while treatment with this compound also leads to an accumulation of glycogen, it does not broadly inhibit proliferation. nih.gov Instead, it induces a G1-phase cell cycle arrest, which is linked to the inhibition of cyclin E-CDK2 activity. nih.gov It is noteworthy that this compound had no significant effect on the basal levels of glycolysis, proliferation, or invasion in fibroblast cells when not stimulated by other factors like cancer-associated fibroblast (CAF) conditioned media. nih.gov

IDH Mutant Chondrosarcoma Cells

In patient-derived isocitrate dehydrogenase (IDH) mutant chondrosarcoma cells, this compound has been shown to effectively block glycogen degradation, leading to an impairment of tumor growth. In vitro studies have demonstrated that the sensitivity of these cells to this compound is mediated through the induction of apoptosis. In contrast, in vivo models suggest that the anti-tumor effect is driven by the induction of cellular senescence. The treatment of these chondrosarcoma cells with this compound also results in a significant reduction in their glycolytic capacity and diminishes their mitochondrial respiration rates.

Comparative Sensitivity of Cancer Cells versus Normal Cells

Studies comparing the effects of this compound on cancerous and non-cancerous cells have revealed a degree of selectivity. For instance, research on anaplastic thyroid cancer (ATC) cells showed that inhibition of glycogen phosphorylase with this compound induced apoptosis. In contrast, the same treatment did not cause significant apoptosis in normal-like thyroid cells (Nthy-ori-3-1), suggesting that ATC cells are more sensitive to the effects of this compound. Similarly, while this compound effectively retards the growth of A549 lung cancer cells, its effect on normal skin fibroblasts is a more controlled cell cycle arrest rather than a broad inhibition of proliferation. nih.gov This differential sensitivity is often linked to the expression levels of the brain isozyme of glycogen phosphorylase, with cells expressing higher levels being more susceptible to growth inhibition by this compound. nih.gov

| Cell Line Type | Key Findings with this compound Treatment | Reference |

| Hepatocellular Carcinoma (HCC) | Decreased cell viability, induction of intrinsic apoptosis, mitochondrial dysfunction, reduced growth of 3D tumor spheroids. | |

| Non-Small Cell Lung Carcinoma (A549) | Glycogen accumulation, growth retardation (IC50 = 0.5 µM for brain GP isozyme). | nih.gov |

| Glioblastoma (T98G) | Significant dose- and time-dependent reduction in cell viability and migration. | researchgate.net |

| Normal Human Fibroblasts | Glycogen accumulation, G1-phase cell cycle arrest, no effect on basal proliferation or invasion. | nih.govnih.gov |

| IDH Mutant Chondrosarcoma | Impaired tumor growth, induction of apoptosis (in vitro) and cellular senescence (in vivo), reduced glycolytic capacity and mitochondrial respiration. | |

| Anaplastic Thyroid Cancer (ATC) | Induction of apoptosis. | |

| Normal Thyroid Cells | No significant induction of apoptosis. |

Therapeutic Synergy and Combination Strategies with this compound

The potential of this compound is not limited to its monotherapeutic effects but also extends to its ability to synergize with other anti-cancer agents, enhancing their therapeutic efficacy.

Synergistic Effects with Multi-kinase Inhibitors (e.g., Sorafenib)

In the context of hepatocellular carcinoma, the inhibition of glycogen phosphorylase by this compound has been found to potentiate the anti-cancer effects of the multi-kinase inhibitor sorafenib (B1663141). This synergistic interaction suggests that targeting glycogen metabolism can lower the threshold for sorafenib-induced cell death in HCC cells. This combination strategy holds promise for improving the therapeutic outcomes for advanced-stage HCC, where sorafenib is a key therapeutic agent.

| Combination Therapy | Cancer Model | Observed Synergistic Effect | Reference |

| This compound + Sorafenib | Hepatocellular Carcinoma (HCC) | Potentiated anti-cancer effects of sorafenib. |

Drug Synergy with Pentose (B10789219) Phosphate (B84403) Pathway Inhibitors

This compound, an inhibitor of glycogen phosphorylase (GP), indirectly modulates the pentose phosphate pathway (PPP) by altering the availability of its initial substrate, glucose-6-phosphate (G6P). By blocking glycogenolysis, this compound leads to an accumulation of the glycogen monomer glucose-1-phosphate (G1P) and a subsequent decrease in the intracellular concentration of G6P. urotoday.comresearchgate.net This reduction in G6P limits the flux through the PPP, a critical metabolic route for generating NADPH and precursors for nucleotide biosynthesis. urotoday.comresearchgate.net

The inhibition of the PPP by this compound results in a decreased supply of NADPH, which is essential for maintaining a reduced state within the cell, primarily by regenerating reduced glutathione (B108866) (GSH). urotoday.comresearchgate.net Consequently, treatment with this compound can lead to lower levels of both NADPH and GSH, increasing cellular vulnerability to oxidative stress. urotoday.comresearchgate.net This mechanism suggests a synergistic potential when combined with direct inhibitors of the pentose phosphate pathway. By limiting the substrate for the PPP, this compound can enhance the effects of drugs that target key PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PD), leading to a more profound suppression of cancer cell growth and survival. researchgate.netnih.gov This combined therapeutic strategy could be particularly effective in cancers that rely heavily on the PPP to counteract high levels of reactive oxygen species (ROS) and support rapid proliferation. researchgate.net

Combined Interventions with Glucokinase Overexpression

Research in hepatocyte models has demonstrated a synergistic relationship between the pharmacological inhibition of glycogen phosphorylase by this compound and the overexpression of glucokinase. nih.gov Glucokinase and glycogen phosphorylase are two key enzymes that exert significant control over the flux of glycogen metabolism. nih.govnih.gov Targeting either enzyme individually can stimulate glycogen synthesis, but simultaneous targeting has been shown to be more effective. nih.gov

In studies using cultured hepatocytes, the combination of this compound treatment and glucokinase overexpression resulted in a greater-than-additive increase in glycogen synthesis. nih.gov The data indicated that the potency of this compound was enhanced in cells with even a twofold overexpression of glucokinase. nih.gov This combined intervention not only increased the maximal efficacy of glycogen synthesis but also demonstrated that the high control exerted by phosphorylase on this pathway is dependent on other enzymes with significant control, such as glucokinase. nih.govnih.gov

The table below summarizes the enhanced effect on glycogen synthesis when combining this compound with glucokinase overexpression.

| Treatment Condition | Fold Increase in Glycogen Synthesis (Approx.) | Key Finding |

| Glucokinase Overexpression (alone) | Up to 5-fold | Progressive increase with higher expression levels. nih.gov |

| This compound (alone) | 7-fold (at 5 mM glucose) | Potent stimulation of glycogen synthesis. nih.govnih.gov |

| Combined GK Overexpression + this compound | > Sum of individual effects | Synergistic, more-than-additive effect on synthesis. nih.gov |

This table is based on data presented in studies on hepatocyte glycogen metabolism.

Reversal of Sunitinib (B231) Resistance in Clear Cell Renal Cell Carcinoma (ccRCC) by Targeting PYGL

Acquired resistance to sunitinib, a multi-targeted tyrosine kinase inhibitor, is a major clinical obstacle in the treatment of metastatic clear cell renal cell carcinoma (ccRCC). researchgate.netfrontiersin.org Recent integrated genomic and proteomic analyses have identified the liver isoform of glycogen phosphorylase, PYGL, as a key factor in this resistance mechanism. researchgate.netresearchgate.net Studies have shown that PYGL expression is significantly increased in sunitinib-resistant ccRCC cell lines. researchgate.netresearchgate.net

Targeting PYGL with its inhibitor, this compound, has been demonstrated to restore drug sensitivity in these resistant cells. researchgate.netresearchgate.net The combination of sunitinib and this compound shows a greater synergistic effect in sunitinib-resistant ccRCC cells compared to the non-resistant parental cell lines. researchgate.net This suggests that the high expression of PYGL in ccRCC cells confers acquired resistance to sunitinib. researchgate.net The mechanism is linked to the metabolic reprogramming that allows cancer cells to survive the therapeutic pressures of sunitinib. nih.govresearchgate.net By inhibiting PYGL, this compound disrupts this adaptive metabolic state, thereby re-sensitizing the cancer cells to sunitinib's therapeutic effects. researchgate.netresearchgate.net These findings establish PYGL as a novel therapeutic target to overcome sunitinib resistance in ccRCC. researchgate.net

Modulation of Cellular Metabolism under Glucose-Deprived Conditions

Under conditions of glucose deprivation, cells typically break down glycogen stores to maintain energy homeostasis. This compound directly counteracts this survival mechanism by impairing glycogenolysis. researchgate.net In cultured human muscle cells, this compound was shown to effectively block the breakdown of glycogen that is normally induced by the absence of glucose. researchgate.net

Interestingly, the metabolic effects of this compound extend beyond simple inhibition of glycogen breakdown. Research has shown that this compound also promotes the dephosphorylation and subsequent activation of glycogen synthase (GS), the key enzyme for glycogen synthesis. researchgate.net This activation, however, occurs exclusively in cells that are deprived of glucose and are not already replete with glycogen. researchgate.net This suggests a regulatory feedback loop where the presence of glycogen itself inhibits the this compound-mediated activation of glycogen synthase. researchgate.net Therefore, under glucose-deprived conditions, this compound shifts cellular metabolism by not only preventing the use of existing glycogen stores but also priming the cell for glycogen resynthesis, a process that could be beneficial for recovery once glucose becomes available again. researchgate.net

Investigations into Isoform-Specific Targeting of PYGB and PYGL in Cancer

The three isoforms of glycogen phosphorylase—PYGB (brain), PYGL (liver), and PYGM (muscle)—are differentially expressed across various tissues and cancer types, presenting opportunities for isoform-specific therapeutic targeting. researchgate.net

In several cancer models, PYGB has been identified as a crucial enzyme for tumor progression. For instance, in hepatocellular carcinoma (HCC), PYGB expression is significantly higher in tumor tissues compared to normal tissues and is associated with a poor prognosis. researchgate.net Inhibition of GP with this compound, which targets PYGB, significantly suppressed HCC cell proliferation. researchgate.net Similarly, in non-small-cell lung cancer and ovarian cancer, PYGB plays a critical role in glycogen utilization and cell proliferation. Studies on breast cancer have shown that cancer cells utilize glycogen stores under hypoxic conditions specifically via PYGB, not PYGL, to promote metastatic phenotypes. Knockdown of PYGB, but not PYGL, inhibited the invasive potential of breast cancer cells.

Conversely, PYGL has been identified as the predominant isoform in other cancers, such as glioblastoma. researchgate.net As discussed previously, PYGL is also a key target for overcoming sunitinib resistance in clear cell renal cell carcinoma. researchgate.net The differential reliance on specific GP isoforms across various cancers underscores the importance of a targeted approach. Developing isoform-specific inhibitors could potentially maximize therapeutic efficacy while minimizing off-target effects, for example, by selectively targeting PYGB in cancer cells over PYGL, which is predominantly expressed in the liver. urotoday.com

The following table summarizes the primary glycogen phosphorylase isoforms implicated in different cancer types based on research findings.

| Cancer Type | Predominant/Key Isoform | Role in Cancer Progression | Reference |

| Hepatocellular Carcinoma (HCC) | PYGB | High expression correlates with poor prognosis; promotes proliferation. | researchgate.net |

| Breast Cancer | PYGB | Promotes metastatic phenotypes under hypoxic conditions. | |

| Non-Small-Cell Lung Cancer | PYGB | Important for glycogen utilization and cell proliferation. | |

| Ovarian Cancer | PYGB | High expression correlates with poor prognosis; promotes proliferation and invasion. | |

| Glioblastoma | PYGL | Most predominant isoform identified in studied cell lines. | researchgate.net |

| Clear Cell Renal Cell Carcinoma (ccRCC) | PYGL | High expression confers resistance to sunitinib. | researchgate.netresearchgate.net |

In Vivo Efficacy and Pharmacological Evaluation of Cp 91149

Preclinical Models of Diabetes Mellitus

CP-91149 has been evaluated in several preclinical models to determine its efficacy as a potential therapeutic agent for type 2 diabetes. These studies have primarily focused on its ability to lower plasma glucose by inhibiting hepatic glycogen (B147801) phosphorylase.

The glucose-lowering effects of this compound have been demonstrated in established genetic models of obesity and type 2 diabetes, such as the ob/ob and db/db mice. meliordiscovery.commeliordiscovery.comsygnaturediscovery.com In diabetic ob/ob mice, a single oral administration of this compound resulted in a rapid and significant dose-dependent decrease in plasma glucose concentrations within 3 hours. nih.gov At a dose of 50 mg/kg, the compound lowered plasma glucose by 100–120 mg/dl, reducing it to near-normal levels. nih.govuni.lunih.gov Significant glucose lowering was also observed at a 25 mg/kg dose. nih.govselleckchem.com

| Dose (mg/kg) | Plasma Glucose Reduction (mg/dl) | Outcome |

|---|---|---|

| 25 | Statistically Significant Lowering | - |

| 50 | 100 - 120 | Normalization of blood glucose |

The primary mechanism for the glucose-lowering action of this compound is the inhibition of hepatic glycogenolysis, the process of breaking down glycogen to release glucose into the bloodstream. nih.gov Studies confirmed this mechanism in vivo. In ob/ob mice, treatment with this compound was associated with a 23% increase in the net content of hepatic glycogen over a 3-hour period, which coincided with the observed reduction in plasma glucose. nih.gov

To further verify this, a more sensitive method involving pre-labeling the liver glycogen with ¹⁴C-glucose was employed. nih.govnih.gov Following the administration of this compound, there was a marked reduction in the breakdown of this ¹⁴C-labeled glycogen. nih.govnih.gov This directly demonstrates that the observed reduction in blood glucose is a result of the compound's ability to inhibit the breakdown of liver glycogen in vivo. nih.govuni.lunih.gov This targeted action supports the role of glycogenolysis inhibitors in managing hyperglycemia. nih.govuni.lu

A crucial aspect of the pharmacological evaluation of this compound was its effect on animals with normal blood glucose levels. In normoglycemic, non-diabetic mice, oral administration of this compound at doses up to 100 mg/kg did not result in any lowering of blood glucose. nih.govuni.lunih.gov Even in the diabetic ob/ob mice that experienced significant glucose reduction, hypoglycemia (blood glucose <60 mg/dl) was not observed at any tested dose. nih.govselleckchem.com This suggests a glucose-dependent mechanism of action, where the inhibitor's potency may decrease as glucose concentrations fall, thereby diminishing the risk of hypoglycemia, a significant concern with many diabetes therapies. nih.gov

The Goto-Kakizaki (GK) rat is a non-obese, spontaneous model of type 2 diabetes. researchgate.netfrontiersin.org In studies involving non-fasted GK rats, the administration of this compound in combination with another compound, CS-917, demonstrated a synergistic effect. selleckchem.com This combination suppressed the reduction of hepatic glycogen and led to a greater decrease in plasma glucose than when CS-917 was administered alone. selleckchem.com

Efficacy in Cancer Xenograft Models

Beyond its metabolic effects, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit glycogen phosphorylase, an enzyme also implicated in cancer cell metabolism.

Anaplastic thyroid cancer (ATC) is an aggressive and highly lethal form of cancer. plos.orgmdpi.com The efficacy of this compound was tested in an in vivo xenograft model where nude mice were subcutaneously injected with 8505C ATC cells. nih.gov Once tumors were established, daily administration of this compound at 50 mg/kg severely blunted and notably stunted tumor growth over a 22-day period. nih.gov The study demonstrated that inhibiting glycogen metabolism with this compound can significantly impair tumor growth in this aggressive cancer model. nih.gov

| Model | Cell Line | Compound | Key Finding |

|---|---|---|---|

| Nude Mouse Xenograft | 8505C (ATC) | This compound | Significantly inhibited and stunted tumor growth |

Retardation of Tumor Growth in Hepatocellular Carcinoma Models

The compound this compound, an inhibitor of the enzyme glycogen phosphorylase (GP), has been investigated for its effects on hepatocellular carcinoma (HCC). nih.gov Pharmacological inhibition of this enzyme with this compound has been shown to reduce the viability of HCC cells. nih.gov The mechanism of action involves the induction of cancer cell death through the intrinsic apoptotic pathway. nih.gov

In studies utilizing three-dimensional (3D) tumor spheroid models of the HepG2 human liver cancer cell line, treatment with this compound resulted in a dose- and time-dependent decrease in growth. nih.gov This inhibition of glycogen catabolism was found to alter mitochondrial morphology and function, decrease the glycolytic reserve, and reduce the pentose (B10789219) phosphate (B84403) pathway, ultimately leading to apoptosis. nih.gov

Furthermore, in a tumor model, the combination of this compound with sorafenib (B1663141), a multi-kinase inhibitor used in HCC treatment, resulted in significant tumor suppression. nih.gov These findings suggest that targeting glycogen metabolism via glycogen phosphorylase B (PYGB), an isoform highly expressed in HCC, could be a viable therapeutic strategy. nih.govfrontiersin.org

Table 1: Effect of this compound on HepG2 3D Tumor Spheroid Growth

| Treatment Group | Observation Period | Outcome |

| Control | 12 Days | Continuous spheroid growth |

| This compound (25-75 μM) | 12 Days | Dose-dependent reduction in spheroid growth |

This table is based on data indicating that this compound treatment decreased the growth of HepG2 3D tumor spheroids in a dose- and time-dependent manner. nih.gov

Impairment of Tumor Growth in IDH Mutant Chondrosarcoma

The efficacy of this compound has been evaluated in in vivo models of isocitrate dehydrogenase (IDH) mutant chondrosarcoma, a type of cartilage malignancy. nih.gov Chondrosarcomas with IDH mutations exhibit significant glycogen accumulation. nih.gov The use of this compound, which blocks the degradation of glycogen by inhibiting glycogen phosphorylase (PYGL), has been shown to impair tumor growth in these models. nih.gov

In a study involving patient-derived xenograft (PDX) tumors, a 15-day treatment period with this compound led to a notable reduction in several key tumor growth metrics. researchgate.net The observed anti-tumor effect was not primarily due to apoptosis but rather the induction of cellular senescence, a state of irreversible cell cycle arrest. nih.govnih.gov This was evidenced by an increase in markers of senescence such as DEC1 and p21, alongside a reduction in BrdU incorporation, which indicates decreased cell proliferation. researchgate.net The findings suggest that mutant IDH chondrosarcoma cells are particularly dependent on their glycogen stores for metabolic processes, making them sensitive to glycogenolysis blockade. nih.gov

Table 2: In Vivo Efficacy of this compound in IDH Mutant Chondrosarcoma PDX Model

| Metric | Outcome |

| Tumor Size | Reduction observed after 15-day treatment |

| Tumor Growth | Reduction observed after 15-day treatment |

| Tumor Weight | Reduction observed after 15-day treatment |

| Tumor Volume | Reduction observed after 15-day treatment |

This table summarizes findings from a 15-day in vivo study on patient-derived xenograft (PDX) tumors. researchgate.net

Assessment of Blood-Brain Barrier Permeability

This compound has been reported to cross the blood-brain barrier. biorxiv.org This characteristic is significant for its potential application in treating brain cancers. biorxiv.org The compound is an inhibitor of all three isoforms of glycogen phosphorylase (PYG), including the brain isoform (PYGB). biorxiv.orgnih.gov The ability of this compound to inhibit the brain isozyme of glycogen phosphorylase has been demonstrated in A549 non-small cell lung carcinoma cells, which express this particular isoform. nih.gov The capacity to penetrate the central nervous system suggests that the compound could be evaluated for its therapeutic effects on brain tumors that rely on glycogen metabolism. biorxiv.org

Advanced Methodological Approaches in Cp 91149 Research

In Vitro Glycogen (B147801) Phosphorylase Enzyme Activity Assays

In vitro assays are fundamental to characterizing the direct interaction between CP-91149 and its molecular target, glycogen phosphorylase (GP). These assays allow for a controlled assessment of the compound's inhibitory effects on enzyme activity.

The initial discovery of this compound as a potent inhibitor of human liver glycogen phosphorylase a (HLGPa) was the result of an extensive high-throughput screening (HTS) campaign. nih.gov More than 300,000 compounds were evaluated to identify molecules with the desired inhibitory activity. nih.gov HTS methodologies are essential in modern drug discovery for efficiently screening large compound libraries. These methods are typically automated and miniaturized to allow for the rapid and cost-effective testing of numerous substances. The identification of this compound from such a vast collection of compounds underscores the power of HTS in discovering novel therapeutic agents. nih.gov Optimized and standardized HTS assays are crucial for ensuring the reproducibility and comparability of results, which is vital for the discovery of new potential GP inhibitors. semanticscholar.org

Spectrophotometric and colorimetric assays are key techniques for studying the enzyme kinetics of glycogen phosphorylase and the inhibitory effects of compounds like this compound. semanticscholar.org These methods typically measure the rate of product formation or substrate depletion, which is detected by a change in absorbance or color. For glycogen phosphorylase, one common colorimetric method follows the release of glucose-1-phosphate from glycogen. semanticscholar.org Continuous spectrophotometric methods have also been developed, which can monitor the reaction in real-time, providing detailed kinetic data. nih.gov These assays are instrumental in determining kinetic parameters and understanding the mechanism of inhibition. For instance, they can be used to assess how the presence of substrates or allosteric effectors, like glucose, influences the inhibitory potency of this compound. semanticscholar.org

A critical parameter for quantifying the potency of an inhibitor is its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value for this compound has been determined under various conditions. Against human liver glycogen phosphorylase a (HLGPa), this compound exhibited a potent IC50 of 0.13 µM in the presence of a physiological glucose concentration of 7.5 mM. nih.govuni.lu Its potency is notably influenced by glucose, being 5- to 10-fold less potent in the absence of glucose. nih.govuni.luselleckchem.com This synergistic effect with glucose is a key characteristic of its inhibitory action. semanticscholar.org this compound has also been shown to inhibit other isoforms of glycogen phosphorylase, including the human muscle phosphorylase a and b with IC50 values of 0.2 µM and ~0.3 µM, respectively, and the brain isozyme with an IC50 of 0.5 µM. selleckchem.comcapes.gov.br In the context of inhibiting glucagon-stimulated glycogenolysis in primary human hepatocytes, this compound has an estimated IC50 of 2.1 µM. nih.govuni.luresearchgate.net

| Enzyme/Process | Cell Type/Condition | IC50 Value |

| Human Liver Glycogen Phosphorylase a (HLGPa) | In the presence of 7.5 mM glucose | 0.13 µM |

| Human Muscle Phosphorylase a | - | 0.2 µM |

| Human Muscle Phosphorylase b | - | ~0.3 µM |

| Brain Glycogen Phosphorylase | A549 cells | 0.5 µM |

| Glucagon-Stimulated Glycogenolysis | Primary human hepatocytes | 2.1 µM |

Cell-Based Assays for Glycogen Metabolism

To understand the physiological effects of this compound beyond its direct interaction with the purified enzyme, cell-based assays are employed. These assays provide insights into how the compound affects glycogen metabolism within a cellular context.

Several methods are utilized to quantitatively assess the impact of this compound on intracellular glycogen levels. A common technique involves pre-labeling cellular glycogen stores with ¹⁴C-glucose. nih.govrsc.org The amount of radiolabeled glycogen can then be quantified after experimental manipulations, providing a direct measure of glycogen synthesis or breakdown. nih.govrsc.org For instance, treatment of primary human hepatocytes with this compound was found to increase basal ¹⁴C-glycogen content by 44%. nih.govresearchgate.net In diabetic ob/ob mice, this compound administration was associated with a 23% increase in net hepatic glycogen content. nih.gov Other studies have observed significant glycogen accumulation in cell lines like A549 and HSF55 following treatment with this compound. selleckchem.com These findings, derived from various quantitative methods, consistently demonstrate that by inhibiting glycogen phosphorylase, this compound promotes the accumulation of intracellular glycogen. nih.govselleckchem.com

Evaluation of Glycogen Synthesis Pathways

Research into this compound's effect on glycogen metabolism has centered on its ability to modulate the enzymes controlling glycogen synthesis and breakdown. As an inhibitor of glycogen phosphorylase, this compound is expected to decrease glycogenolysis and consequently promote glycogen accumulation.

Studies in cultured human muscle cells have shown that this compound treatment effectively impairs glycogen breakdown. nih.gov This is achieved by decreasing the activity of muscle glycogen phosphorylase (GP). The inhibitory action of this compound involves two key mechanisms: it facilitates the conversion of the active, phosphorylated form of GP (GP a) to its less active, dephosphorylated form (GP b), and it directly inhibits the activity of GP a and the AMP-mediated activation of GP b. nih.gov

Interestingly, this compound also promotes the dephosphorylation and activation of glycogen synthase (GS), the key enzyme responsible for glycogen synthesis. nih.govresearchgate.net This effect, however, is observed specifically in glucose-deprived cells. nih.govresearchgate.net In hepatocytes, the inactivation of phosphorylase by this compound leads to a sequential activation of glycogen synthase. researchgate.netnih.gov This dual action of inhibiting glycogen breakdown and promoting its synthesis underscores the compound's potent effect on glycogen metabolism.

The impact of this compound on glycogen synthesis is also influenced by glucose concentration. In hepatocytes, this compound increased glycogen synthesis by 7-fold at a low glucose concentration (5 mM) and by 2-fold at a higher glucose concentration (20 mM). researchgate.netnih.gov This suggests that the compound's efficacy is modulated by the cellular glucose environment.

Furthermore, research has explored the synergistic effects of this compound with other metabolic regulators. For instance, the combined effect of glucokinase overexpression and this compound treatment in hepatocytes resulted in a greater increase in glycogen synthesis than either intervention alone. nih.gov This indicates that simultaneously targeting multiple points in the glycogen metabolism pathway can lead to enhanced therapeutic effects.

Table 1: Effect of this compound on Glycogen Metabolism Markers

| Cell Type | Marker | Effect of this compound | Reference |

|---|---|---|---|

| Cultured Human Muscle Cells | Glycogen Phosphorylase (GP) Activity | Decreased | nih.gov |

| Cultured Human Muscle Cells | Glycogen Synthase (GS) Activity | Increased (in glucose-deprived cells) | nih.govresearchgate.net |

| Hepatocytes | Glycogen Synthase (GS) Activity | Sequentially activated after phosphorylase inactivation | researchgate.netnih.gov |

| Hepatocytes | Glycogen Synthesis | 7-fold increase at 5 mM glucose | researchgate.netnih.gov |

| Hepatocytes | Glycogen Synthesis | 2-fold increase at 20 mM glucose | researchgate.netnih.gov |

Characterization of Cellular Phenotypic Responses

The cellular response to this compound extends beyond its direct effects on glycogen metabolism, influencing cell viability, proliferation, and cell cycle progression. A variety of assays have been utilized to characterize these phenotypic changes.

Cell Viability Assays (e.g., Trypan Blue Exclusion)

While specific studies detailing the use of Trypan Blue exclusion for this compound are not prevalent in the reviewed literature, the assessment of cell viability is a fundamental aspect of characterizing the effects of any compound. Assays such as Trypan Blue exclusion work on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. This method provides a straightforward count of live and dead cells in a population. Other common viability assays include those based on metabolic activity, such as MTT or XTT assays, which measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product.

Apoptosis Detection through PARP and Caspase Cleavage Analysis